REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[S:4]1[CH:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5]1.C(O)(=O)C.C([O-])(O)=O.[Na+]>CO>[OH:10][CH:9]([C:6]1[CH:7]=[CH:8][S:4][CH:5]=1)[C:1]#[N:2] |f:0.1,4.5|
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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S1C=C(C=C1)C=O
|
Name
|
|
Quantity
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4.4 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
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Type
|
CUSTOM
|
Details
|
stirred for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 mL)
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Type
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WASH
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Details
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The organic mixture was washed with water (3×25 mL), brine (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:10)
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
OC(C#N)C1=CSC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |